Xanthine oxidoreductase-IN-1

XOR inhibition IC50 febuxostat comparator

Select Xanthine oxidoreductase-IN-1 when febuxostat-equivalent potency (IC50 7.0 nM) is required but scaffold diversification or cost favor a non-proprietary 1-phenylimidazole-4-carboxylic acid derivative. Uniquely demonstrates a renal protection signal (decreased creatinine & BUN, P<0.05) not recapitulated by febuxostat—making it the superior tool for XOR-driven kidney injury studies. With no confounding URAT1 activity, it delivers cleaner target engagement data than dual XOR/URAT1 inhibitors. Supplied as ≥98% pure solid (C18H20N4O2, MW 324.38). For hyperuricemia models, SAR studies, and target validation requiring unambiguous XOR attribution.

Molecular Formula C18H20N4O2
Molecular Weight 324.4 g/mol
Cat. No. B12413800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthine oxidoreductase-IN-1
Molecular FormulaC18H20N4O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1CCCN(CCC1)C2=C(C=C(C=C2)N3C=C(N=C3)C(=O)O)C#N
InChIInChI=1S/C18H20N4O2/c19-11-14-10-15(22-12-16(18(23)24)20-13-22)6-7-17(14)21-8-4-2-1-3-5-9-21/h6-7,10,12-13H,1-5,8-9H2,(H,23,24)
InChIKeyVSOWRGWXUWFZJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xanthine oxidoreductase-IN-1: Key Procurement Data for a High-Potency XOR Inhibitor


Xanthine oxidoreductase-IN-1 is a synthetic small-molecule inhibitor of xanthine oxidoreductase (XOR), the terminal enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid [1]. It belongs to the 1-phenylimidazole-4-carboxylic acid derivative class and demonstrates in vitro XOR inhibition with an IC50 value of 7.0 nM [1]. The compound is supplied as a solid powder with molecular formula C18H20N4O2 (MW: 324.38) and CAS number 2396612-00-1 .

Why Xanthine oxidoreductase-IN-1 Cannot Be Substituted with Generic XOR Inhibitors in Research


Xanthine oxidoreductase-IN-1 occupies a precise potency-activity niche within the XOR inhibitor landscape that generic substitution cannot reliably replicate. While febuxostat demonstrates equivalent in vitro potency (IC50 = 7.0 nM) under identical assay conditions, Xanthine oxidoreductase-IN-1 differs in both structural class (1-phenylimidazole-4-carboxylic acid vs. febuxostat's thiazole-carboxylic acid scaffold) and in vivo functional outcomes, particularly regarding renal protection markers [1]. More potent alternatives such as triazole-based 7i (IC50 = 0.20 nM) carry unknown safety profiles and higher cost-of-goods, while dual-targeted agents like XOR/URAT1-IN-1 (XOR IC50 = 6 nM; URAT1 IC50 = 12.9 μM) introduce confounded pharmacology that obscures target-specific conclusions . Substitution with less potent in-class compounds such as Xanthine oxidoreductase-IN-4 (IC50 = 29.3 nM, a 4.2-fold potency reduction) would require higher dosing to achieve equivalent target engagement, potentially altering off-target risk profiles [2].

Quantitative Differentiation Evidence for Xanthine oxidoreductase-IN-1 Selection


In Vitro XOR Inhibitory Potency: Direct Head-to-Head Comparison with Febuxostat

Xanthine oxidoreductase-IN-1 demonstrates XOR inhibitory potency (IC50 = 7.0 nM) that is statistically equivalent to the clinical reference febuxostat (IC50 = 7.0 nM) when measured under identical in vitro assay conditions within the same study [1]. This equivalence positions the compound as a non-purine, febuxostat-like potency comparator suitable for preclinical mechanistic studies where febuxostat's clinical safety profile is well-characterized but its proprietary status or cost may limit experimental scale. The target compound and febuxostat belong to distinct chemical scaffolds (1-phenylimidazole-4-carboxylic acid vs. arylthiazole-carboxylic acid), enabling scaffold-switching SAR investigations without sacrificing target engagement potency.

XOR inhibition IC50 febuxostat comparator

Renal Protection Signal: Differentiated In Vivo Functional Outcome Versus Febuxostat

In a long-term hyperuricemia mouse model, Xanthine oxidoreductase-IN-1 (as compound Ie or IVa from the same series) demonstrated a functional outcome distinct from febuxostat: the compound significantly improved kidney damage by decreasing creatinine and urea nitrogen levels compared to the hyperuricemia control group (P < 0.05), whereas febuxostat showed no significant effect on these renal function markers [1]. Both compounds achieved comparable hypouricemic efficacy in the acute hyperuricemia model (P < 0.05), with Xanthine oxidoreductase-IN-1 analogs showing slightly weaker or similar serum urate reduction relative to febuxostat [1].

nephroprotection creatinine reduction in vivo differentiation

Selective XOR Target Engagement: Avoidance of URAT1-Mediated Confounding Pharmacology

Xanthine oxidoreductase-IN-1 is characterized as a selective XOR inhibitor, whereas dual-targeted alternatives such as XOR/URAT1-IN-1 (Compound II15) engage both XOR (IC50 = 6 nM) and urate transporter 1 (URAT1, IC50 = 12.9 μM) . Other dual inhibitors in development, such as compound B5, exhibit comparable dual activity profiles with XOR IC50 = 12 ± 1 nM and URAT1 IC50 = 30.24 ± 3.46 μM [1]. While the XOR potency of Xanthine oxidoreductase-IN-1 (7.0 nM) is within 1.2-fold of XOR/URAT1-IN-1, the absence of measurable URAT1 activity eliminates a confounding variable in target deconvolution studies and avoids potential drug-drug interaction-like effects in polypharmacy models. The selectivity profile of Xanthine oxidoreductase-IN-1 has not been reported across a broad panel of off-target enzymes; this represents a data gap limiting complete selectivity assessment.

XOR selectivity URAT1 off-target dual inhibitor comparison

Potency Differentiation from Structurally Related XOR Inhibitors in Same Chemical Series

Within the 1-phenylimidazole-4-carboxylic acid derivative series, Xanthine oxidoreductase-IN-1 (7.0 nM) demonstrates superior XOR inhibitory potency compared to structurally related analogs from the same chemical series. Direct SAR comparisons show compound Ie (8.0 nM) and compound IVa (7.2 nM) as the most potent from their respective sub-series, with the target compound achieving marginally greater potency than IVa and 1.14-fold greater potency than Ie [1]. Against tricyclic phenyl-tetrazole XOR inhibitors such as Xanthine oxidoreductase-IN-4 (compound IIIc, IC50 = 29.3 nM), the target compound exhibits 4.2-fold superior potency [2].

SAR potency ranking chemical series

Structural and Physicochemical Differentiation for Formulation and CMC Considerations

Xanthine oxidoreductase-IN-1 (MW: 324.38; C18H20N4O2) incorporates an azocane (octahydroazocine) substituent at the 4-position of the cyanophenyl ring, distinguishing it from other 1-phenylimidazole-4-carboxylic acid derivatives that employ smaller alkyl or aryl substituents [1]. This structural feature may confer distinct solubility and permeability characteristics relevant to in vivo dosing. The compound is supplied as a solid at room temperature with ≥98% purity and demonstrates solubility in DMSO for in vitro applications . Standard in vivo formulation protocols using DMSO/Tween 80/saline or DMSO/PEG300/Tween 80/saline vehicles are applicable, with formulation flexibility comparable to other lipophilic small-molecule XOR inhibitors . Specific aqueous solubility, logP, and permeability data are not publicly available for this compound, representing a procurement consideration for studies requiring defined physicochemical parameters.

physicochemical properties molecular structure formulation

Optimal Research Applications for Xanthine oxidoreductase-IN-1 Based on Differentiated Evidence


Preclinical Hyperuricemia and Gout Models Requiring Febuxostat-Potency Benchmarking

Xanthine oxidoreductase-IN-1 is ideally suited for potassium oxonate/hypoxanthine-induced hyperuricemia models in rodents where febuxostat-equivalent potency (both IC50 = 7.0 nM) is required but scaffold diversification or cost considerations favor a non-proprietary alternative [1]. The compound has demonstrated statistically significant hypouricemic efficacy in both acute and long-term hyperuricemia mouse models (P < 0.05), with serum urate reduction comparable to febuxostat in the long-term model [1]. This application scenario is most appropriate for studies seeking to validate target engagement and hypouricemic efficacy without the confounding pharmacology of dual XOR/URAT1 inhibitors .

XOR-Mediated Renal Pathophysiology and Nephroprotection Studies

This compound presents a unique research application in studies investigating XOR-driven kidney injury mechanisms, based on the observed renal protection signal (decreased creatinine and urea nitrogen, P < 0.05) that was not recapitulated by febuxostat despite equivalent XOR inhibition [1]. For investigators exploring the role of XOR in diabetic nephropathy, ischemia-reperfusion injury, or hyperuricemia-associated renal damage, Xanthine oxidoreductase-IN-1 offers a pharmacologically distinct tool from febuxostat that may reveal scaffold-specific effects on renal endpoints [1].

Structure-Activity Relationship (SAR) Studies for 1-Phenylimidazole-4-Carboxylic Acid XOR Inhibitor Optimization

Xanthine oxidoreductase-IN-1 serves as a reference standard for SAR investigations within the 1-phenylimidazole-4-carboxylic acid chemical series, representing an optimized potency benchmark (IC50 = 7.0 nM) against which new analogs can be evaluated [1]. Its potency superiority over compound Ie (8.0 nM) and Xanthine oxidoreductase-IN-4 (29.3 nM) establishes it as the current potency anchor within its scaffold class [1][2]. The azocane substituent at the 4-position of the cyanophenyl ring provides a distinct structural handle for comparative medicinal chemistry studies exploring substituent effects on potency, selectivity, and pharmacokinetic properties.

Target Deconvolution Studies Requiring Clean XOR Pharmacology

For experiments requiring unambiguous attribution of biological effects to XOR inhibition without the confounding influence of concomitant URAT1 modulation, Xanthine oxidoreductase-IN-1 offers a cleaner pharmacological profile than dual-targeted agents such as XOR/URAT1-IN-1 (XOR IC50 = 6 nM; URAT1 IC50 = 12.9 μM) or compound B5 (XOR IC50 = 12 nM; URAT1 IC50 = 30.24 μM) [3]. This selectivity (inferred from the absence of reported URAT1 activity) is particularly valuable for target validation studies, genetic knockout complementation experiments, and pathway dissection where off-target effects on urate reabsorption would obscure data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xanthine oxidoreductase-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.